2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S2/c20-12-3-6-16(14(21)9-12)28-11-18(25)23-19-22-15-5-4-13(10-17(15)29-19)30(26,27)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVSBZDEIBZFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈Cl₂N₄O₃S
- Molecular Weight : 426.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act on specific receptors and enzymes that regulate cellular functions and signaling pathways.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. The thiazole ring in this compound may contribute to its ability to inhibit bacterial growth. Studies have shown that derivatives with similar structures exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole-containing compounds are often explored for their anticancer potential. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and death .
Neuroprotective Effects
Some derivatives of thiazole compounds have demonstrated neuroprotective effects, potentially through their action on neurotransmitter systems and neuroinflammatory pathways. The presence of the pyrrolidinyl group may enhance these properties by improving blood-brain barrier penetration and receptor affinity .
In Vitro Studies
In vitro experiments have shown that the compound exhibits selective inhibition against certain cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, studies have reported IC50 values lower than those of standard chemotherapeutic agents, suggesting superior efficacy in some cases .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the thiazole and phenoxy groups. Variations in these groups significantly affect the biological activity, suggesting that further modifications could enhance potency and selectivity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzo[d]thiazole have been synthesized and evaluated for their efficacy against various bacterial strains and fungi. The studies typically employ methods such as the turbidimetric method to assess in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer activity, particularly against breast cancer cell lines. In vitro studies have demonstrated that similar thiazole-based compounds can inhibit cancer cell proliferation effectively. For example, certain derivatives showed promising results against the MCF7 breast adenocarcinoma cell line using the Sulforhodamine B assay, indicating their potential as therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of This compound is crucial for optimizing its biological activity. The presence of the dichlorophenoxy group is known to enhance lipophilicity and improve membrane permeability, which is beneficial for both antimicrobial and anticancer activities. The sulfonamide moiety contributes to the compound's ability to interact with biological targets effectively .
Synthesis and Evaluation
A study focused on synthesizing various thiazole derivatives demonstrated that modifications to the thiazole ring could lead to enhanced biological activity. Compounds were assessed for their ability to inhibit bacterial growth and suppress tumor cell viability, providing insights into how structural changes affect pharmacological outcomes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound with specific protein targets associated with cancer and microbial resistance. These computational approaches help elucidate the mechanisms of action and guide further modifications for improved efficacy .
Toxicological Profile
While exploring the applications of this compound, it is also essential to consider its toxicological profile. Studies on related compounds suggest that while they exhibit significant biological activity, they may also pose risks at certain concentrations. For example, research on 2,4-Dichlorophenoxyacetic acid (a related compound) highlights potential renal effects at high doses . Thus, understanding the safety profile is vital for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Modifications
Substituent Variations on the Benzothiazole Ring
- These compounds exhibit CK1 kinase inhibitory activity, with IC₅₀ values in the nanomolar range . Key Difference: The target compound’s pyrrolidine sulfonyl group introduces hydrogen-bonding capacity, which may improve solubility compared to the hydrophobic trifluoromethyl group.
6-Methoxybenzo[d]thiazol-2-yl derivatives (e.g., compound 22 in ):
- Methoxy groups are electron-donating, altering the electronic profile of the benzothiazole ring. Such derivatives are often explored for antimicrobial activity .
- Key Difference : The sulfonyl group in the target compound is more polar, likely reducing passive membrane diffusion but improving water solubility.
Variations in the Acetamide Linker
- Thio-linked analogs (e.g., 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide in ): Sulfur-based linkers (e.g., sulfanyl) may confer redox activity or metal-binding properties. These compounds are often studied for enzyme inhibition .
- Heterocyclic-substituted acetamides (e.g., triazole-linked compounds in ): Compounds like 5a–m and 6a–b incorporate azoles (e.g., triazoles, imidazoles) to modulate pharmacokinetics or target-specific interactions (e.g., antifungal activity) . Key Difference: The target compound’s dichlorophenoxy group may redirect its activity toward plant hormone receptors or microbial targets rather than human enzymes.
Phenoxy Group Modifications
- Synthetic auxin agonists (e.g., compound 533 in ): 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide mimics auxin signaling, a trait leveraged in herbicides. The pyridinyl group enhances systemic transport in plants . Key Difference: The target compound’s benzothiazole-pyrrolidine sulfonyl system may shift its primary activity away from plant hormone mimicry toward antimicrobial or kinase inhibition.
- Chalcone-acetamide hybrids (e.g., compound 13 in ): Chalcone-derived acetamides (e.g., 2-((2,4-dichlorophenyl)amino)-N-(4-coumarinyl-thiazol-2-yl)acetamide) exhibit anti-diabetic and anticancer activities due to α,β-unsaturated ketone moieties . Key Difference: The target compound lacks the chalcone’s conjugated system, likely reducing anti-proliferative effects but improving metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrrolidine sulfonyl group in the target compound likely enhances aqueous solubility compared to trifluoromethyl () or methoxy () analogs.
- Target Selectivity : The benzothiazole-pyrrolidine sulfonyl system may favor kinase or microbial targets over plant auxin receptors, distinguishing it from compound 533 ().
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for acylation).
- Solvent selection (polar aprotic solvents for sulfonation).
- Catalysts (triethylamine for pH stabilization during coupling) .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl/amide linkages (e.g., δ 7.2–8.1 ppm for benzo[d]thiazole protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 509.2 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can computational methods improve synthesis design?
Advanced Research Question
- Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for sulfonation and acylation steps .
- Solvent Screening : COSMO-RS simulations identify solvents that maximize yield (e.g., DMF vs. acetonitrile) .
- Machine Learning : Train models on existing reaction data to predict optimal catalyst-to-substrate ratios .
How should researchers address discrepancies in biological activity data?
Advanced Research Question
Example Conflict : IC50 values for antitumor activity vary between 10.5 µM and 15.0 µM in similar compounds .
Resolution Strategies :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times.
- Purity Validation : Confirm compound purity via HPLC before testing.
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) .
What strategies optimize solvent/catalyst selection in acylation?
Advanced Research Question
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| DMF | DCC | 78 | |
| CH₂Cl₂ | EDCI/HOBt | 85 | |
| Ethanol | No catalyst | 45 |
Q. Recommendations :
- Use EDCI/HOBt in CH₂Cl₂ for higher yields.
- Avoid protic solvents (e.g., ethanol) due to side reactions .
What biological targets are evaluated for this compound class?
Basic Research Question
- Kinase Inhibition : EGFR or VEGFR2 (IC50 < 20 µM) .
- Antimicrobial Activity : Gram-positive bacteria (MIC ≈ 8 µg/mL) .
- Antitumor Efficacy : Apoptosis induction in cancer cell lines via caspase-3 activation .
How do pyrrolidin-1-ylsulfonyl groups impact pharmacokinetics?
Advanced Research Question
- Lipophilicity : LogP increases by ~1.2 units, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic Stability : In vitro microsomal assays show t½ > 120 minutes due to sulfonyl group resistance to CYP450 .
- Solubility : Poor aqueous solubility (0.2 mg/mL) requires formulation with cyclodextrins .
How to resolve conflicting reaction mechanism data?
Advanced Research Question
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
- Isotope Labeling : ¹⁸O labeling in acylation steps to confirm nucleophilic attack pathways .
- Computational Validation : Compare DFT-predicted intermediates with LC-MS data .
What parameters are critical during purification?
Basic Research Question
- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal purity .
- TLC Monitoring : Rf = 0.5 in 3:7 ethyl acetate/hexane .
How to integrate molecular docking with in vitro assays?
Advanced Research Question
Docking : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) .
MD Simulations : 100 ns simulations to assess binding stability (RMSD < 2.0 Å) .
Validation : Compare docking scores (ΔG < −8 kcal/mol) with IC50 values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
